molecular formula C7H6ClFO2S B2629856 (4-Chlorophenyl)methanesulfonyl fluoride CAS No. 1513-29-7

(4-Chlorophenyl)methanesulfonyl fluoride

Cat. No.: B2629856
CAS No.: 1513-29-7
M. Wt: 208.63
InChI Key: GZLVKJCTDXCXLP-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)methanesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group attached to a chlorophenyl ring. This compound is known for its reactivity and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)methanesulfonyl fluoride can be synthesized through several methods. One common synthetic route involves the reaction of (4-chlorophenyl)methanesulfonyl chloride with a fluoride source, such as potassium fluoride, in the presence of a suitable solvent like acetonitrile. The reaction typically occurs at room temperature and yields the desired sulfonyl fluoride product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    (4-Chlorophenyl)methanesulfonic Acid: Formed by hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanesulfonyl Chloride: Similar structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.

    (4-Chlorophenyl)methanesulfonic Acid: The hydrolysis product of (4-Chlorophenyl)methanesulfonyl fluoride.

    (4-Chlorophenyl)methanesulfonamide: Formed by the reaction of this compound with amines.

Uniqueness

This compound is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride and sulfonic acid counterparts. The sulfonyl fluoride group is more stable and less prone to hydrolysis than the sulfonyl chloride group, making it a valuable reagent in organic synthesis and enzyme inhibition studies .

Properties

IUPAC Name

(4-chlorophenyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLVKJCTDXCXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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